CPPHA is a synthetically derived organic compound classified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , ] This means that CPPHA enhances the activity of these receptors without directly activating them. This property makes CPPHA a valuable tool in scientific research for investigating the roles of mGluR1 and mGluR5 in various physiological and pathological processes. []
Although the exact synthesis of CPPHA is not detailed in the provided papers, its structural analog, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P), was synthesized as a lipophilic derivative of thalidomide. [] This suggests that CPPHA might be synthesized using a similar approach, likely involving reactions with phthalic anhydride or its derivatives. Further investigation into specific synthetic protocols is necessary.
CPPHA consists of a phthalimide moiety linked to a chlorophenyl ring, which is further connected to a hydroxybenzamide group. [, ] The specific spatial arrangement of these groups, particularly the positioning of the chlorine atom and the hydroxyl group, likely contributes to its binding affinity and selectivity for mGluR1 and mGluR5. [] Detailed structural analysis using techniques like X-ray crystallography would provide further insights.
CPPHA acts as a positive allosteric modulator of mGluR1 and mGluR5, binding to a novel allosteric site distinct from the MPEP binding site. [, , ] This binding is believed to induce conformational changes in the receptor, increasing its affinity for agonists like glutamate and DHPG ((R,S)-3,5-dihydroxyphenylglycine). [, , ] This potentiation of mGluR activity leads to enhanced downstream signaling, including calcium mobilization and ERK1/2 (extracellular signal-regulated kinase 1/2) phosphorylation in various cell types, including astrocytes. [, ] Notably, CPPHA exhibits a unique stimulus bias, differentially affecting mGluR5-mediated calcium responses and ERK1/2 phosphorylation in astrocytes, suggesting complex downstream signaling modulation. []
CPPHA has been primarily utilized as a pharmacological tool in scientific research to investigate the roles of mGluR1 and mGluR5 in various cellular processes and disease models. [, , , ] Some notable applications include:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7